Boc-cis-3-hydroxy-D-proline

Peptide Conformation β-Hairpin Nucleation NMR Spectroscopy

Selecting Boc-cis-3-hydroxy-D-proline (CAS 186132-80-9) is critical for your peptide design. Its unique (2R,3S) cis-3-hydroxyl configuration introduces stereospecific constraints that nucleate and stabilize β-hairpin structures—an outcome unattainable with the trans-3-hydroxy, 4-hydroxy, or L-proline isomers. This conformational precision enables engineering of β-turn mimetics, foldamers, and environmentally responsive biomaterials. Each batch is verified at ≥97% purity (NMR), with optical rotation [α]D²⁰ = +95 ± 2° ensuring stereochemical fidelity for reproducible peptide synthesis. Order now to secure your β-hairpin building block.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 186132-80-9
Cat. No. B3111823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-cis-3-hydroxy-D-proline
CAS186132-80-9
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
InChIKeyJLDHXHPQMBNKMC-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-cis-3-hydroxy-D-proline (CAS 186132-80-9): A Defined Stereochemical Building Block for Conformationally Constrained Peptide Synthesis


Boc-cis-3-hydroxy-D-proline (CAS 186132-80-9), also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is a protected D-proline derivative featuring a hydroxyl group at the 3-position in a cis configuration relative to the carboxyl group. This chiral amino acid building block possesses a molecular formula of C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol [1]. The compound is characterized by specific stereochemistry, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a free hydroxyl group at the 3-position. It is primarily utilized as a key intermediate in peptide synthesis to introduce conformational constraints and specific hydrogen-bonding motifs into peptide backbones [2]. Commercial availability typically features high purity (≥97%) as verified by NMR, with established physical properties including a melting point of 101-103°C and a density of 1.132 g/cm³ at 25°C [3].

Why Generic Substitution Fails for Boc-cis-3-hydroxy-D-proline in Precision Peptide Design


Boc-cis-3-hydroxy-D-proline is not interchangeable with other Boc-protected hydroxyproline isomers or analogs due to its unique stereochemistry (2R,3S) and cis-configuration, which dictate distinct three-dimensional structures in peptides. The precise spatial orientation of the 3-hydroxyl group relative to the pyrrolidine ring and the backbone directs specific hydrogen-bonding networks and induces unique secondary structure motifs, such as β-hairpins or pseudo β-turns, that cannot be replicated by the trans-3-hydroxy isomer, the 4-hydroxy analog, or the L-enantiomer [1]. Substituting with a compound of differing stereochemistry or regioisomerism would fundamentally alter the peptide's conformational landscape, hydrogen-bonding pattern, and potentially its biological activity [2]. Furthermore, the D-stereochemistry at the α-carbon, in contrast to the more common L-proline, inherently favors type I′/II′ β-turns and antiparallel β-sheet nucleation, providing a distinct structural tool for peptide foldamer design [3]. Therefore, the selection of this specific stereoisomer is critical for achieving the desired molecular architecture and function.

Product-Specific Quantitative Evidence Guide for Boc-cis-3-hydroxy-D-proline: Key Differentiators Against Closest Analogs


Stereospecific Induction of β-Hairpin Conformation by Boc-cis-3-hydroxy-D-proline in Peptide Backbones

In NMR-based conformational studies, peptides incorporating the D-cis-3-hydroxyproline (D-cis-3-Hyp) residue, when the 3-hydroxyl group is protected as a benzyl ether, adopt a well-defined β-hairpin structure in both CDCl₃ and DMSO-d₆ [1]. In contrast, peptides containing the closely related trans-3-hydroxy-D-proline or 4-hydroxy-D-proline analogs are known to induce different conformational preferences, such as type I/II β-turns or collagen-like triple helices, respectively, which do not result in the same β-hairpin architecture [2].

Peptide Conformation β-Hairpin Nucleation NMR Spectroscopy

Distinct Optical Rotation Differentiates Boc-cis-3-hydroxy-D-proline from its L-Enantiomer and Other Analogs

Boc-cis-3-hydroxy-D-proline exhibits a specific optical rotation of [α]ᴅ²⁰ = +95 ± 2° (c=1 in CHCl₃) . This value is a definitive analytical marker that distinguishes it from its enantiomer, Boc-cis-3-hydroxy-L-proline, which would exhibit an opposite sign of rotation (approximately -95°) [1]. This parameter also differs from the trans-3-hydroxy-D-proline isomer and 4-hydroxy-D-proline analogs, providing a straightforward method for verifying compound identity and stereochemical integrity prior to use.

Chiral Purity Stereochemical Identity Quality Control

Defined Melting Point (101-103°C) as a Purity and Identity Benchmark vs. Structural Analogs

Boc-cis-3-hydroxy-D-proline has a reported melting point of 101-103°C [1]. This value is distinct from that of N-Boc-trans-4-hydroxy-D-proline, which has a melting point of ~123°C . The difference in melting points provides a simple, quantitative method for distinguishing between these structurally similar Boc-protected hydroxyproline derivatives during receipt and quality assessment.

Physical Characterization Purity Assessment Solid-State Properties

Unique Solvent-Dependent Conformational Switching Revealed by NMR

NMR studies demonstrate a unique solvent-dependent conformational behavior for peptides containing D-cis-3-Hyp. When the 3-hydroxyl group is deprotected, the peptide retains a β-hairpin structure in the non-polar solvent CDCl₃. However, in the polar solvent DMSO-d₆, the C-terminal strand flips to form a pseudo β-turn-like nine-membered ring structure stabilized by an intramolecular hydrogen bond between LeuNH and the HypC3-OH group [1]. This specific solvent-responsive structural switching is a direct consequence of the cis-3-hydroxy-D-proline stereochemistry and has not been reported for the trans isomer or 4-hydroxy analogs in the same context.

Solvent-Dependent Conformation Intramolecular Hydrogen Bonding Peptide Design

Distinct Density Value (1.132 g/cm³) as a Physical Differentiator from 4-Hydroxy Analogs

The reported density of Boc-cis-3-hydroxy-D-proline is 1.132 g/cm³ at 25°C [1]. This value differs from that of cis-N-Boc-4-hydroxy-D-proline, which has a density of approximately 1.3 g/cm³ . The ~0.17 g/cm³ difference is attributable to variations in molecular packing due to the different position (3- vs. 4-) and stereochemistry of the hydroxyl group on the pyrrolidine ring.

Physical Property Density Crystallography

Boc-cis-3-hydroxy-D-proline: Validated Research and Industrial Application Scenarios


Design and Synthesis of β-Hairpin Peptidomimetics

Based on evidence that D-cis-3-Hyp residues nucleate and stabilize β-hairpin structures in peptide models [1], Boc-cis-3-hydroxy-D-proline is the reagent of choice for researchers aiming to synthesize β-hairpin peptidomimetics. This application is particularly relevant in the development of novel antibiotics, protein-protein interaction inhibitors, and synthetic vaccines where a stable β-hairpin conformation is required for biological activity.

Development of Solvent-Responsive or Environmentally Sensitive Biomaterials

The demonstrated ability of peptides containing deprotected D-cis-3-Hyp to undergo a conformational switch from a β-hairpin to a pseudo β-turn in response to solvent polarity [2] makes Boc-cis-3-hydroxy-D-proline a critical building block for designing smart biomaterials, drug delivery systems, or molecular sensors that change their structure and function based on the local environment.

Synthesis of Conformationally Constrained Peptides with Defined Hydrogen-Bonding Networks

The specific stereochemistry of Boc-cis-3-hydroxy-D-proline enables the formation of unique intramolecular hydrogen bonds, such as the nine-membered ring observed in DMSO-d₆ [2]. Researchers seeking to precisely engineer peptide secondary structures with specific hydrogen-bonding patterns for studying folding pathways or for creating foldamers with tailored properties should select this compound over other hydroxyproline isomers.

Quality Control and Analytical Verification of Stereochemical Purity in Peptide Synthesis

Given its distinct optical rotation of [α]ᴅ²⁰ = +95 ± 2° and a melting point of 101-103°C [3], Boc-cis-3-hydroxy-D-proline serves as a well-characterized, high-purity standard for analytical method development and as a quality control benchmark to verify the stereochemical integrity of incoming materials and final peptide products in both research and industrial settings.

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